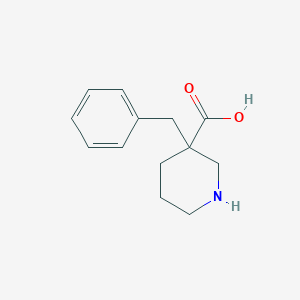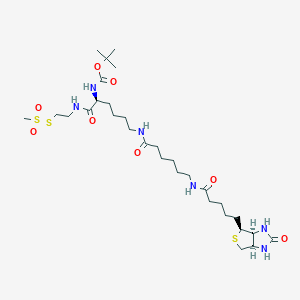
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate: is a complex organic compound used in various scientific research applications. It is characterized by its biotinylated structure, which allows it to interact with specific proteins and enzymes, making it valuable in biochemical and molecular biology studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate involves multiple steps, starting with the protection of lysine’s amino groups using tert-butyloxycarbonyl (Boc) groupsThe reactions typically occur in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and yield. The final product is purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanethiosulfonate group can participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various biotinylated derivatives, while reduction reactions can produce thiol-containing compounds .
Scientific Research Applications
Chemistry: In chemistry, N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate is used as a reagent for biotinylation, allowing researchers to attach biotin to various molecules for detection and purification purposes .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme activities, and cellular processes. Its biotin moiety allows it to bind to streptavidin or avidin, facilitating the isolation and analysis of biotinylated proteins .
Medicine: In medicine, it is used in diagnostic assays and therapeutic research. The compound’s ability to biotinylate proteins makes it valuable in developing targeted drug delivery systems and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of biotinylated reagents and kits for research and diagnostic applications .
Mechanism of Action
The mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate involves the biotin moiety binding to streptavidin or avidin with high affinity. This interaction is used to isolate and analyze biotinylated proteins. The methanethiosulfonate group can react with thiol groups on proteins, forming stable thioether bonds, which facilitates the biotinylation process .
Comparison with Similar Compounds
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine: This compound is similar but lacks the methanethiosulfonate group, making it less reactive in certain biotinylation reactions.
N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysylamide: Another similar compound, differing in the amide linkage, which affects its reactivity and binding properties.
Uniqueness: N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate is unique due to its methanethiosulfonate group, which provides additional reactivity for biotinylation reactions. This makes it more versatile and effective in various scientific applications compared to its similar counterparts .
Properties
Molecular Formula |
C30H54N6O8S3 |
|---|---|
Molecular Weight |
723.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C30H54N6O8S3/c1-30(2,3)44-29(41)35-21(27(39)33-18-19-46-47(4,42)43)12-9-11-17-32-24(37)14-6-5-10-16-31-25(38)15-8-7-13-23-26-22(20-45-23)34-28(40)36-26/h21-23,26H,5-20H2,1-4H3,(H,31,38)(H,32,37)(H,33,39)(H,35,41)(H2,34,36,40)/t21-,22-,23-,26-/m0/s1 |
InChI Key |
SRRMVZILVHTMLK-HZLPDVBGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


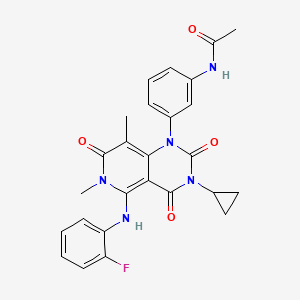
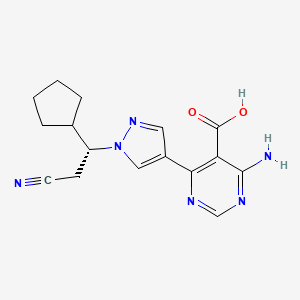
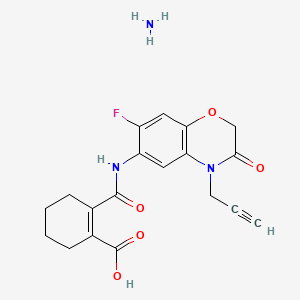
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
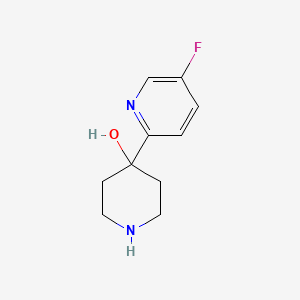
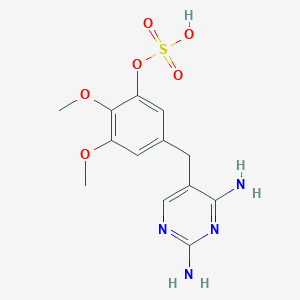
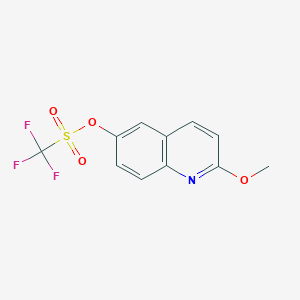
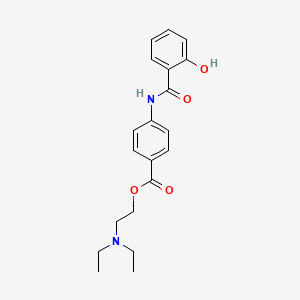
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)
![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)
